molecular formula C11H16O2 B14549320 2-Butanol, 4-(3-methylphenoxy)- CAS No. 61904-03-8

2-Butanol, 4-(3-methylphenoxy)-

Cat. No.: B14549320
CAS No.: 61904-03-8
M. Wt: 180.24 g/mol
InChI Key: PVOJSSGMNIKGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanol, 4-(3-methylphenoxy)- is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 3-methylphenoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4-(3-methylphenoxy)- can be achieved through several methods. One common approach involves the reaction of 2-butanol with 3-methylphenol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Butanol, 4-(3-methylphenoxy)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 4-(3-methylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-Butanol, 4-(3-methylphenoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanol, 4-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol, 4-phenoxy-: Lacks the methyl group on the phenoxy ring, resulting in different chemical properties.

    2-Butanol, 4-(4-methylphenoxy)-: The methyl group is positioned differently, affecting its reactivity and applications.

Uniqueness

2-Butanol, 4-(3-methylphenoxy)- is unique due to the specific positioning of the methyl group on the phenoxy ring

Properties

CAS No.

61904-03-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(3-methylphenoxy)butan-2-ol

InChI

InChI=1S/C11H16O2/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

PVOJSSGMNIKGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.